molecular formula C18H16F3N3O B13422693 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- CAS No. 36985-47-4

2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)-

Cat. No.: B13422693
CAS No.: 36985-47-4
M. Wt: 347.3 g/mol
InChI Key: JPKQTZQKHUBTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- features a 1,5-benzodiazepine core with distinct substituents:

  • Position 1: A phenyl group.
  • Position 4: A dimethylamino (-N(CH₃)₂) group.
  • Position 8: A trifluoromethyl (-CF₃) group.

This substitution pattern differentiates it from other benzodiazepine derivatives. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamino group may influence electron distribution and solubility .

Properties

CAS No.

36985-47-4

Molecular Formula

C18H16F3N3O

Molecular Weight

347.3 g/mol

IUPAC Name

4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C18H16F3N3O/c1-23(2)16-11-17(25)24(13-6-4-3-5-7-13)15-10-12(18(19,20)21)8-9-14(15)22-16/h3-10H,11H2,1-2H3

InChI Key

JPKQTZQKHUBTAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)C(F)(F)F)N(C(=O)C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Thermal Cyclization

Intermediate products (e.g., 2-(2-acylhydrazino)-benzodiazepines) undergo thermal cyclization to form the final triazolo-benzodiazepine structure:

  • Conditions :

    • Temperature: 200–275°C

    • Duration: 1–10 minutes

  • Mechanism :
    Intramolecular dehydration followed by ring closure, facilitated by the electron-withdrawing trifluoromethyl group .

Substitution Reactions

The dimethylamino group (-N(CH₃)₂) at position 4 participates in nucleophilic substitutions:

  • Example Reaction :

    • Electrophile : Alkyl halides (e.g., CH₃I)

    • Product : Quaternary ammonium derivatives (enhanced water solubility)

  • Limitations :
    Steric hindrance from the phenyl and trifluoromethyl groups reduces reactivity at adjacent positions .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis :
    The lactam ring undergoes cleavage in concentrated HCl (reflux), yielding an amino acid derivative.

  • Basic Conditions :
    Stable in mild bases (pH < 10), but degrades in strong alkalis (pH > 12) via ring-opening .

Analytical Characterization

Key analytical data for reaction monitoring:

TechniqueKey ObservationsSource
UV-Vis λₘₐₓ: 221 nm (ε = 35,850 L·mol⁻¹·cm⁻¹)
Elemental Analysis C: 71.56%; H: 4.17%; N: 15.16% (observed)
Melting Point 192.5–193.5°C (recrystallized product)

Comparative Reactivity

The trifluoromethyl group (-CF₃) imparts unique reactivity:

  • Electron-Withdrawing Effect :

    • Accelerates cyclization reactions.

    • Reduces susceptibility to electrophilic aromatic substitution.

  • Thermal Stability :
    Enhances decomposition resistance up to 300°C .

Unresolved Reaction Pathways

  • Oxidation : No data on oxidation of the dimethylamino group.

  • Photoreactivity : Potential for C-F bond cleavage under UV light (untested in literature) .

Scientific Research Applications

2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl group can enhance its binding affinity and selectivity, leading to more potent effects. The compound may modulate the activity of GABA receptors, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below compares the target compound with three analogues:

Compound Name / ID Core Structure Position 1 Position 4 Position 7/8 Key Features
Target Compound 1,5-Benzodiazepinone Phenyl Dimethylamino 8-CF₃ Enhanced lipophilicity; basic N-center
Compound 4 1,5-Benzodiazepinone - 3’-(1H-Imidazol-1’-yl)phenyl 7-OCH₃; 8-CF₃ Aromatic imidazole; methoxy substituent
Compound 5 1,5-Benzodiazepinone - 3’-(1H-Imidazol-1’-yl)phenyl 7-O-(3’-fluoropropoxy); 8-CF₃ Fluorinated alkoxy chain
2730-04-3 1,4-Benzodiazepinone - - 5-Ph; 8-CF₃ 1,4-core; lacks N-substituents

Key Observations :

  • Position 4: The dimethylamino group in the target compound introduces a basic center, whereas Compounds 4/5 feature an imidazolylphenyl group, which is aromatic and may participate in π-π stacking .
  • Position 8: All compounds except 2730-04-3 retain the -CF₃ group, known to improve metabolic resistance.

Physicochemical Properties

While spectral data (IR, NMR, MS) for Compounds 4 and 5 are documented , the target compound’s properties are inferred:

  • Lipophilicity: Higher than Compounds 4/5 due to the non-polar dimethylamino group vs. polar imidazolylphenyl.
  • Solubility: The dimethylamino group may improve water solubility relative to 2730-04-3, which lacks ionizable groups.

Research Implications

  • Biological Activity: Compounds 4 and 5 were evaluated for biological activity (details unspecified), but the target compound’s dimethylamino group could modulate receptor affinity differently .
  • Drug Design : The 1,5-core and -CF₃ group are conserved in analogues, suggesting their importance in target engagement.

Biological Activity

2H-(1,5)-Benzodiazepin-2-one, specifically the compound 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)-, is a member of the benzodiazepine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a benzene ring fused to a diazepine ring. Its unique substitutions, particularly the dimethylamino and trifluoromethyl groups, enhance its interaction with biological targets. The molecular formula is C16H16F3N3O, and its structural characteristics contribute to its pharmacological profile.

Biological Activity Overview

Benzodiazepines are widely recognized for their pharmacological effects, including:

  • Anxiolytic : Reducing anxiety.
  • Sedative : Inducing sedation and sleep.
  • Anticonvulsant : Preventing seizures.

Research indicates that 2H-(1,5)-Benzodiazepin-2-one derivatives exhibit significant biological activities that warrant further investigation into their mechanisms and therapeutic potential.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, particularly:

  • GABA-A Receptors : Enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
  • Serotonin Receptors : Modulates serotonin levels, influencing mood and anxiety.

Binding Affinity Studies

Studies have demonstrated that 2H-(1,5)-Benzodiazepin-2-one derivatives possess varying binding affinities for GABA-A receptors. The presence of the trifluoromethyl group appears to enhance receptor affinity compared to traditional benzodiazepines.

Neuroprotective Effects

Recent studies evaluated the neuroprotective properties of related benzodiazepine derivatives against oxidative stress. For instance:

  • Compounds similar to 2H-(1,5)-Benzodiazepin-2-one showed reduced reactive oxygen species (ROS) levels in neuronal cell lines under oxidative stress conditions .
  • Specific derivatives exhibited significant neuroprotection in models of Parkinson's disease by improving mitochondrial function and reducing lipid peroxidation levels .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
1H-BenzodiazepineStructureAnxiolytic
4-Methyl-1H-benzodiazepineStructureSedative
7-Chloro-1H-benzodiazepineStructureAnticonvulsant
2H-(1,5)-Benzodiazepin-2-one StructureNeuroprotective

Case Studies

Several case studies have highlighted the efficacy of benzodiazepine derivatives in clinical settings:

  • Anxiety Disorders : Clinical trials have shown that compounds similar to 2H-(1,5)-Benzodiazepin-2-one effectively reduce symptoms in patients with generalized anxiety disorder.
  • Neurodegenerative Diseases : Research indicates potential benefits in treating neurodegenerative conditions by mitigating oxidative stress and enhancing neuronal survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this benzodiazepine derivative, and how is its purity validated?

  • Methodology : Synthesis typically involves acylating intermediates under nitrogen protection using reagents like acetic anhydride or crotonyl chloride. For example, analogous 1,5-benzodiazepines are synthesized via refluxing precursors in anhydrous solvents (e.g., dichloromethane) with catalysts like 4-dimethylaminopyridine (DMAP) .
  • Characterization : Nuclear magnetic resonance (NMR; 1^1H and 13^{13}C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for related compounds .

Q. How can researchers confirm the structural integrity of this compound, particularly its substitution patterns?

  • Approach : Use 1^1H NMR to identify proton environments (e.g., dimethylamino groups at C4 or trifluoromethyl at C8). 19^{19}F NMR is essential for verifying trifluoromethyl substituents. Elemental analysis (C, H, N) and IR spectroscopy further validate functional groups (e.g., carbonyl at C2) .

Q. Which pharmacophoric features of this compound are critical for benzodiazepine receptor binding?

  • Analysis : Pharmacophore modeling (e.g., superimposition with estazolam) identifies conserved motifs like the phenyl ring at C1 and electron-withdrawing groups (e.g., trifluoromethyl). Conformational studies using computational tools (e.g., molecular docking) can predict interactions with GABAA_A receptors .

Advanced Research Questions

Q. What methodologies are used to study the metabolic pathways and pharmacokinetics of this compound?

  • Experimental Design :

  • In vitro : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • In vivo : Administer radiolabeled compound to animal models (e.g., rodents) and analyze plasma/bile samples. Pharmacokinetic parameters (e.g., half-life, bioavailability) are derived using non-compartmental modeling .

Q. How do researchers address contradictory data in studies on benzodiazepine efficacy or toxicity?

  • Resolution Strategies :

  • Cross-validate findings using orthogonal techniques (e.g., compare receptor binding assays with electrophysiological recordings).
  • Replicate experiments under controlled conditions (e.g., standardized animal models for seizure suppression).
  • Conduct meta-analyses of longitudinal studies to reconcile discrepancies in adverse effect profiles .

Q. What experimental models are appropriate for evaluating long-term neuroadaptive changes caused by chronic exposure?

  • Models :

  • Rodent behavioral assays : Assess tolerance development (e.g., reduced anticonvulsant effects over time).
  • Electrophysiology : Measure GABAA_A receptor desensitization in hippocampal slices.
  • Proteomics/Transcriptomics : Identify dysregulated pathways (e.g., BDNF signaling) in brain tissue after prolonged administration .

Q. How can the compound’s efficacy be tested in disease-specific models (e.g., epilepsy or anxiety)?

  • Protocols :

  • Pentylenetetrazole (PTZ)-induced seizures : Dose-response studies in mice/rats, comparing latency to clonic-tonic seizures against controls (e.g., diazepam).
  • Elevated plus maze (EPM) : Quantify anxiolytic effects via time spent in open arms.
  • Electroencephalography (EEG) : Monitor spike-wave discharges in genetic epilepsy models (e.g., WAG/Rij rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.